REACTION_SMILES
|
[CH3:1][O:2][c:3]1[c:4]([N+:11](=[O:12])[O-:13])[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10]1.[CH3:22][C:23](=[O:24])[O-:25].[CH3:26][C:27](=[O:28])[OH:29].[NH4+:21].[S:14]1[C:15](=[O:20])[NH:16][C:17](=[O:19])[CH2:18]1.[cH:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[CH3:1][O:2][c:3]1[c:4]([N+:11](=[O:12])[O-:13])[cH:5][c:6]([CH:7]=[C:18]2[S:14][C:15](=[O:20])[NH:16][C:17]2=[O:19])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CSC(=O)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=C2SC(=O)NC2=O)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |